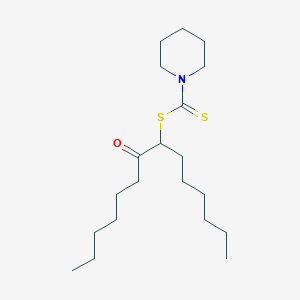![molecular formula C19H19NO4 B14178686 (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione CAS No. 861664-79-1](/img/structure/B14178686.png)
(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is a complex organic compound with a unique structure that includes an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. The starting materials often include 2-propylphenol and 3-bromophenylacetic acid. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution and cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-5-methyl-5-[3-(2-ethylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione
- (5R)-5-methyl-5-[3-(2-butylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione
Uniqueness
(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl rings and the presence of the oxazolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
861664-79-1 |
|---|---|
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C19H19NO4/c1-3-7-13-8-4-5-11-16(13)23-15-10-6-9-14(12-15)19(2)17(21)20-18(22)24-19/h4-6,8-12H,3,7H2,1-2H3,(H,20,21,22)/t19-/m1/s1 |
Clave InChI |
ZQEODIXEHUZPJU-LJQANCHMSA-N |
SMILES isomérico |
CCCC1=CC=CC=C1OC2=CC=CC(=C2)[C@@]3(C(=O)NC(=O)O3)C |
SMILES canónico |
CCCC1=CC=CC=C1OC2=CC=CC(=C2)C3(C(=O)NC(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
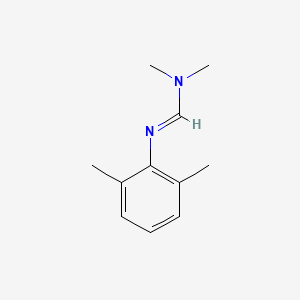

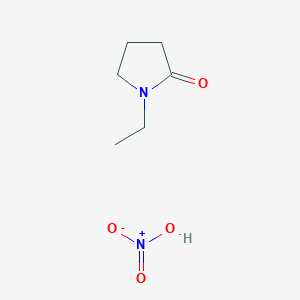
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
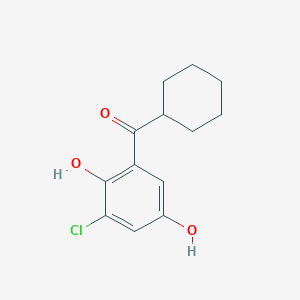
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
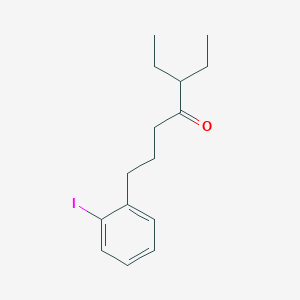
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
